molecular formula C11H11ClO2 B14270375 2-Chloro-6-methylphenyl 2-methylprop-2-enoate CAS No. 126969-77-5

2-Chloro-6-methylphenyl 2-methylprop-2-enoate

Cat. No.: B14270375
CAS No.: 126969-77-5
M. Wt: 210.65 g/mol
InChI Key: YUDJQIVGLDQNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylphenyl 2-methylprop-2-enoate: 2-chloro-6-methylphenyl isocyanate , is a chemical compound with the following structure:

Structure: ClC6H3CH3COO\text{Structure: } \text{Cl} - \text{C}_6\text{H}_3\text{CH}_3\text{COO} Structure: Cl−C6​H3​CH3​COO

It contains a chlorine atom attached to a phenyl ring and an ester group. This compound is of interest due to its diverse applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of 2-chloro-6-methylphenyl 2-methylprop-2-enoate involves the reaction of 2-chloro-6-methylphenol (also known as 2-chloro-6-methylphenyl alcohol) with acetyl chloride. The reaction proceeds as follows:

ClC6H3CH3OH+CH3COClClC6H3CH3COO+HCl\text{Cl} - \text{C}_6\text{H}_3\text{CH}_3\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{Cl} - \text{C}_6\text{H}_3\text{CH}_3\text{COO} + \text{HCl} Cl−C6​H3​CH3​OH+CH3​COCl→Cl−C6​H3​CH3​COO+HCl

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using appropriate equipment and safety precautions. It is essential to handle the corrosive and toxic reagents carefully.

Chemical Reactions Analysis

Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Halogenation: N-bromosuccinimide (NBS) in free radical reactions

Major Products: The major product of substitution reactions depends on the specific nucleophile used. For example, with an amine, the product would be an amide.

Scientific Research Applications

2-Chloro-6-methylphenyl 2-methylprop-2-enoate finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of other compounds.

    Medicinal Chemistry: It may have potential pharmaceutical applications.

    Materials Science: For modifying surfaces or creating functionalized materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could involve interactions with biological targets, enzymatic inhibition, or other pathways.

Comparison with Similar Compounds

While 2-chloro-6-methylphenyl 2-methylprop-2-enoate is unique due to its specific substitution pattern, similar compounds include other halogenated phenyl esters and isocyanates.

Properties

CAS No.

126969-77-5

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-7(2)11(13)14-10-8(3)5-4-6-9(10)12/h4-6H,1H2,2-3H3

InChI Key

YUDJQIVGLDQNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.